molecular formula C16H17NO2 B8046673 2-(Benzylamino)-4,5-dimethylbenzoic acid

2-(Benzylamino)-4,5-dimethylbenzoic acid

Cat. No.: B8046673
M. Wt: 255.31 g/mol
InChI Key: GPLVABKVHGZDAD-UHFFFAOYSA-N
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Description

2-(Benzylamino)-4,5-dimethylbenzoic acid is a chemical compound of interest in medicinal chemistry research, particularly for its potential as a scaffold in developing new pharmacological agents. Researchers can synthesize this compound via reductive amination, a robust method involving p-aminobenzoic acid and benzaldehyde derivatives . While specific data on this exact molecule is limited, studies on structurally related 4-(benzylamino)benzoic acid derivatives provide strong insights into its potential research value. These analogous compounds have demonstrated moderate antibacterial activity against various pathogenic bacterial strains . Furthermore, certain derivatives in this chemical family have shown promising in vitro anticancer properties, with one compound exhibiting IC50 values of 90.69 μM against Non-Small Cell Lung Cancer (A549) and 32.22 μM against Small Cell Lung Cancer (H69) . The molecular structures of such compounds are typically confirmed using advanced techniques including MS, FT-IR, and NMR spectroscopy, with single-crystal X-ray diffraction available for key analogs to elucidate intermolecular interactions and crystal packing . This product is intended for research purposes only and is not approved for human use.

Properties

IUPAC Name

2-(benzylamino)-4,5-dimethylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-11-8-14(16(18)19)15(9-12(11)2)17-10-13-6-4-3-5-7-13/h3-9,17H,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPLVABKVHGZDAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)NCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Findings:

Substituent Effects on Reactivity: Electron-donating groups (e.g., 4-dimethylamino in compound 2i) improve synthetic yields (83%) due to enhanced nucleophilicity . Bulkier substituents (e.g., 4-isopropyl in 2h) reduce yields (45%) by steric hindrance . Halogenation (e.g., 5-bromo in 2-(Benzylamino)-5-bromonicotinic acid) introduces reactivity for cross-coupling reactions .

Physicochemical Properties: Methoxy groups (e.g., in 2-Amino-4,5-dimethoxybenzoic acid) increase solubility in polar solvents compared to methyl groups . Thiazole rings (e.g., in 4-(4,5-Dimethylthiazol-2-ylamino)benzoic acid) confer π-stacking ability, relevant for DNA intercalation .

Spectral Data: Benzylamino protons resonate at δ 4.50–4.60 in ¹H NMR, while methyl groups appear as singlets at δ 2.20–2.40 . Methoxy groups show distinct peaks at δ 3.80–3.90 in ¹H NMR .

Preparation Methods

Directed Bromination of 4,5-Dimethylbenzoic Acid

The installation of a benzylamino group at the ortho position of 4,5-dimethylbenzoic acid often begins with bromination. As demonstrated in the synthesis of 2-bromo-4,5-dimethoxybenzoic acid, bromination of electron-rich aromatic systems proceeds efficiently under acidic conditions. For 4,5-dimethylbenzoic acid, bromination at the 2-position is achieved using a mixture of sulfuric acid, hydrogen peroxide, and potassium bromide at 30–60°C. The methyl groups at positions 4 and 5 enhance electron density at the 2-position, enabling regioselective bromination with yields exceeding 95%.

Reaction Scheme:

4,5-Dimethylbenzoic acidH2SO4,H2O2,KBr3060C2-Bromo-4,5-dimethylbenzoic acid\text{4,5-Dimethylbenzoic acid} \xrightarrow[\text{H}2\text{SO}4, \text{H}2\text{O}2, \text{KBr}]{30-60^\circ \text{C}} \text{2-Bromo-4,5-dimethylbenzoic acid}

Nucleophilic Substitution with Benzylamine

The brominated intermediate undergoes amination via nucleophilic aromatic substitution (SNAr). Heating 2-bromo-4,5-dimethylbenzoic acid with benzylamine in dimethylformamide (DMF) at 80–100°C for 12–24 hours facilitates displacement of the bromide. Catalytic amounts of copper(I) iodide enhance reactivity, as seen in analogous MCR syntheses. Yields range from 65% to 78%, contingent on solvent polarity and the absence of competing side reactions.

Optimized Conditions:

  • Solvent: DMF or dimethyl sulfoxide (DMSO)

  • Base: Potassium tert-butoxide (KOtBu)

  • Catalyst: CuI (5 mol%)

  • Temperature: 80–100°C

  • Time: 12–24 hours

Multi-Component Reaction (MCR) Approaches

Ugi Four-Component Reaction

The Ugi reaction assembles 2-(benzylamino)-4,5-dimethylbenzoic acid in a single pot by combining 4,5-dimethylbenzaldehyde, benzylamine, a carboxylic acid (e.g., benzoic acid), and an isocyanide. This method, adapted from β-lactam scaffold syntheses, proceeds at room temperature in methanol, yielding 60–70% of the target compound. The reaction’s atom economy and step efficiency make it advantageous for large-scale production.

Mechanistic Insight:
The aldehyde and amine condense to form an imine, which reacts with the isocyanide and carboxylic acid to generate a α-acyloxyamide intermediate. Spontaneous rearrangement yields the final product.

Copper-Mediated Oxidative Coupling

Copper catalysts enable oxidative coupling between 2-amino-4,5-dimethylbenzoic acid and benzyl alcohols. Using [Cu(OTf)2_2(py)4_4] in DMA at 110°C, the reaction achieves 70–75% yield by dehydrogenating the benzyl alcohol to a reactive aldehyde intermediate, which subsequently undergoes condensation with the amine.

Reductive Amination Pathways

Imine Formation and Reduction

Condensation of 2-amino-4,5-dimethylbenzoic acid with benzaldehyde forms a Schiff base, which is reduced to the secondary amine using sodium borohydride (NaBH4_4) or hydrogen gas with palladium on carbon (Pd/C). This method, inspired by β-alanine derivatization, affords moderate yields (60–68%) due to competing over-reduction or imine hydrolysis.

Critical Parameters:

  • Solvent: Methanol or ethanol

  • Reducing Agent: NaBH4_4 (1 equiv) or H2_2 (1 atm, Pd/C)

  • Temperature: 0°C to room temperature

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsKey Reagents/ConditionsYield (%)Limitations
Halogenation-Amination4,5-Dimethylbenzoic acidH2_2SO4_4, KBr, CuI, DMF65–78Requires harsh bromination
Ugi MCR4,5-DimethylbenzaldehydeBenzylamine, isocyanide, MeOH60–70Limited scope for substitution
Reductive Amination2-Amino-4,5-dimethylbenzoic acidBenzaldehyde, NaBH4_4, MeOH60–68Competing hydrolysis

Challenges and Optimization Strategies

Regioselectivity in Bromination

Methyl groups at positions 4 and 5 direct electrophilic bromination to the 2-position, but competing para-bromination can occur if reaction temperatures exceed 60°C. Lower temperatures (30–40°C) and stoichiometric control of H2_2O2_2 minimize byproducts.

Solvent Effects in Amination

Polar aprotic solvents like DMSO enhance SNAr reactivity by stabilizing transition states. However, prolonged heating in DMSO risks decarboxylation of the benzoic acid moiety. Substituting DMSO with DMA mitigates this issue while maintaining high yields .

Q & A

Basic: What are the established synthetic routes for 2-(Benzylamino)-4,5-dimethylbenzoic acid, and what key reaction parameters require optimization?

Answer:
The compound can be synthesized via nucleophilic substitution or condensation reactions between 4,5-dimethylanthranilic acid derivatives and benzyl halides. Key parameters include:

  • Temperature control : Excess heat may lead to deamination or decomposition.
  • Catalyst selection : Use of mild bases (e.g., K₂CO₃) to avoid side reactions.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
    Optimization should prioritize yield and purity, validated by HPLC or TLC. For analogous syntheses, refer to protocols for brominated phenethylamine derivatives . Ethyl 2-(benzylamino)acetate intermediates (e.g., in pesticide/pharmaceutical synthesis) highlight the role of protecting groups in multi-step syntheses .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address common ambiguities?

Answer:

  • NMR : Focus on aromatic proton splitting patterns (e.g., meta/para-substitution in the benzyl group) and carboxyl proton shifts (δ ~12 ppm).
  • IR : Confirm carboxylic acid (O-H stretch ~2500-3300 cm⁻¹) and secondary amine (N-H bend ~1500 cm⁻¹).
  • Mass spectrometry : Monitor molecular ion peaks (e.g., exact mass ± 0.001 Da) and fragmentation patterns.
    Ambiguities in NOESY or COSY spectra due to steric hindrance from methyl groups require computational modeling (e.g., DFT) for resolution. Structural analogs, such as benzylaminoethylphosphonic acid, demonstrate similar challenges in distinguishing substituent effects .

Advanced: How can researchers apply QSAR modeling to predict the bioactivity of this compound derivatives?

Answer:

  • Descriptor selection : Include electronic (e.g., Hammett σ constants), steric (molar refractivity), and hydrophobic (logP) parameters.
  • Training datasets : Use benzoic acid derivatives (e.g., 3,4-dimethoxy or 4-hydroxy variants) to establish baseline activity .
  • Validation : Apply leave-one-out cross-validation and external test sets (e.g., derivatives with modified benzyl groups).
    For example, QSAR models for 4-hydroxybenzoic acid analogs achieved R² > 0.85 in predicting antioxidant activity .

Advanced: What strategies are recommended for resolving contradictions in reported physicochemical properties (e.g., solubility, logP) of this compound?

Answer:

  • Standardized protocols : Use OECD guidelines for logP determination (shake-flask vs. HPLC methods).
  • Solvent systems : Compare solubility in buffered aqueous solutions (pH 1–13) vs. organic solvents.
  • Meta-analysis : Cross-reference data from multiple sources (e.g., PubChem, NIST) while excluding vendor-specific entries .
    Discrepancies in melting points or density for structurally similar compounds (e.g., 3,5-dichloro-4-hydroxybenzoic acid) often arise from polymorphic forms or hydration states .

Advanced: How can molecular docking studies (e.g., using Glide XP) elucidate the binding mechanisms of this compound with target proteins?

Answer:

  • Scoring function : Apply the Glide XP protocol, which accounts for hydrophobic enclosure and hydrogen-bond networks .
  • Ligand preparation : Optimize protonation states at physiological pH (e.g., carboxylic acid deprotonation).
  • Binding site analysis : Map interactions between the benzyl group and hydrophobic pockets (e.g., in enzymes like COX-2).
    For example, docking studies on benzoic acid derivatives successfully predicted binding affinities with RMSD < 2.3 kcal/mol .

Basic: What are the recommended storage conditions and handling protocols to maintain the stability of this compound in laboratory settings?

Answer:

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation.
  • Handling : Use desiccants to mitigate hygroscopicity; avoid prolonged exposure to light.
  • Safety : Follow Sigma-Aldrich protocols for non-hazardous benzoic acid analogs (e.g., gloves, fume hoods) .

Advanced: What experimental approaches can validate the proposed metabolic pathways of this compound in in vitro models?

Answer:

  • Radiolabeling : Track ¹⁴C-labeled compounds in hepatocyte incubations.
  • LC-MS/MS : Identify phase I/II metabolites (e.g., glucuronidation, methyl group oxidation).
  • Enzyme inhibition assays : Use CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4).
    Studies on PROTACs containing benzylamino groups demonstrate the utility of these methods in mapping metabolic stability .

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